molecular formula C18H24FN3O2 B5558396 1'-(4-fluorobenzoyl)-1,4'-bipiperidine-4'-carboxamide

1'-(4-fluorobenzoyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B5558396
M. Wt: 333.4 g/mol
InChI Key: ANYDDJHEXMVUGO-UHFFFAOYSA-N
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Description

1’-(4-fluorobenzoyl)-1,4’-bipiperidine-4’-carboxamide is a synthetic organic compound characterized by the presence of a fluorobenzoyl group attached to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-fluorobenzoyl)-1,4’-bipiperidine-4’-carboxamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with a bipiperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out at controlled temperatures, usually below 70°C, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(4-fluorobenzoyl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1’-(4-fluorobenzoyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(4-fluorobenzoyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(4-fluorobenzoyl)-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-(4-fluorobenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c19-15-6-4-14(5-7-15)16(23)21-12-8-18(9-13-21,17(20)24)22-10-2-1-3-11-22/h4-7H,1-3,8-13H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYDDJHEXMVUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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